molecular formula C11H11ClN2O3 B12903192 3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-22-8

3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12903192
CAS No.: 62482-22-8
M. Wt: 254.67 g/mol
InChI Key: BDHPWFMMAQYQPL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class. Its structure features:

  • A 1,3,4-oxadiazol-2(3H)-one core.
  • A 2-chlorophenyl group at position 3.
  • An isopropoxy group [(propan-2-yl)oxy] at position 5.

Properties

CAS No.

62482-22-8

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H11ClN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3

InChI Key

BDHPWFMMAQYQPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Chlorobenzohydrazide with Isopropyl Chloroformate

  • Reaction conditions: The hydrazide is reacted with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under reflux.
  • Mechanism: The nucleophilic attack of the hydrazide nitrogen on the chloroformate carbonyl leads to cyclization and formation of the oxadiazole ring.
  • Isolation: The product is typically isolated by crystallization from suitable solvents.
  • Advantages: This method is straightforward, provides good yields, and is amenable to scale-up for industrial production.

One-Pot Synthesis Using Carbon Dioxide as a C1 Source

  • A novel method involves the one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazines, aryl aldehydes, and carbon dioxide.
  • Catalysis: Hypoiodite (IO⁻), generated in situ from potassium iodide and tert-butyl hydroperoxide (TBHP), promotes the cyclization.
  • Mechanism: The reaction proceeds via nitrile imine intermediates, facilitating ring closure.
  • Yields: Moderate to high yields are reported, with the method being environmentally friendly due to CO₂ utilization.
  • This approach has been successfully applied to synthesize related oxadiazole derivatives and could be adapted for the target compound.

Oxidative Cyclization of Acylthiosemicarbazides

  • Oxidative cyclization of acylthiosemicarbazides using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin or iodine reagents can yield 1,3,4-oxadiazole derivatives.
  • This method is effective for producing 5-substituted oxadiazoles, including those with 2-chlorophenyl groups.
  • The reaction conditions are mild, and yields can reach up to 97%.
  • The use of visible-light photocatalysis with eosin-Y and atmospheric oxygen has also been reported to enhance yields and sustainability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclization of 2-chlorobenzohydrazide with isopropyl chloroformate 2-chlorobenzohydrazide, isopropyl chloroformate, triethylamine, reflux 70–90 Simple, scalable, regioselective Requires reflux, organic solvents
One-pot synthesis with CO₂ and hypoiodite catalyst Hydrazines, aryl aldehydes, CO₂, KI, TBHP 60–85 Eco-friendly, uses CO₂, mild conditions Moderate reaction time, catalyst cost
Oxidative cyclization of acylthiosemicarbazides Acylthiosemicarbazides, 1,3-dibromo-5,5-dimethylhydantoin, KI, visible light Up to 97 High yield, mild, photocatalytic Requires specific oxidants, light source
Cyclodehydration of diacylhydrazines with carbodiimide reagents Diacylhydrazines, EDC·HCl, solvent-free microwave irradiation 70–92 High yield, solvent-free, fast Requires microwave setup

Research Findings and Mechanistic Insights

  • The cyclization step is critical and often involves nucleophilic attack on activated carbonyl groups, followed by ring closure to form the oxadiazole.
  • The use of oxidative agents or photocatalysts can facilitate desulfurization and heterocyclization steps, improving yields and selectivity.
  • The one-pot CO₂ fixation method represents a sustainable approach, utilizing carbon dioxide as a C1 building block, which aligns with green chemistry principles.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence the yield and purity of the final product.
  • Industrial scale-up benefits from continuous flow reactors and automated systems to optimize reaction parameters and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted oxadiazoles, depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of succinate dehydrogenase, leading to the disruption of the electron transport chain in mitochondria . This inhibition results in the accumulation of reactive oxygen species and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight log P Primary Application Key Evidence
Target Compound : 3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one 2-Chlorophenyl Isopropoxy ~282.7 (estimated) ~2.8 (estimated) Not explicitly reported (inferred: herbicide)
Oxadiargyl (ISO name) 2,4-Dichloro-5-(propargyloxy)phenyl tert-Butyl 341.19 3.70 Herbicide (broad-spectrum)
Oxadiazon 2,4-Dichloro-5-(isopropoxy)phenyl tert-Butyl 345.2 ~4.1 Herbicide (Group G)
BMS-191011 (5-Chloro-2-hydroxybenzyl) 4-(Trifluoromethyl)phenyl 370.71 Not reported Potassium channel opener (pharmaceutical)
Compound 2 (Bergmann et al.) 2,4-Dichloro-5-(octyltriazolylmethoxy)phenyl tert-Butyl 534.3 Not reported Antiparasitic (Toxoplasma)

Key Differences and Implications

Substituent Complexity: The target compound has a simpler phenyl substitution (single chlorine at position 2) compared to Oxadiargyl and Oxadiazon, which have 2,4-dichloro groups. Fewer chlorines may reduce environmental persistence and toxicity .

Bulkiness at Position 5 :

  • The absence of a tert-butyl group (unlike Oxadiargyl and Oxadiazon) likely reduces hydrophobicity (lower log P), which may enhance water solubility and decrease soil adsorption .

Biological Activity :

  • Pharmaceutical analogs like BMS-191011 and melatonin receptor-targeting compounds () demonstrate that 1,3,4-oxadiazol-2(3H)-one derivatives can be tuned for diverse applications. The target compound’s lack of a trifluoromethyl or indole group suggests it is less suited for neurological or hormonal modulation .

Agrochemical Potential

  • Herbicidal Activity : Structural similarities to Oxadiargyl and Oxadiazon suggest the target compound could act as a photosynthesis inhibitor or cell disruptor in weeds. However, its simpler structure may require higher application rates for efficacy .
  • Environmental Impact : Lower log P (estimated ~2.8 vs. 3.70 for Oxadiargyl) implies reduced bioaccumulation risk, making it a candidate for eco-friendly formulations .

Pharmacological Limitations

  • Unlike BMS-191011 or melatonin receptor ligands (), the target compound lacks polar groups (e.g., hydroxy, trifluoromethyl) critical for receptor binding. This limits its utility in drug development .

Biological Activity

3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure substituted with a chlorophenyl group and an isopropoxy group. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O2_{2}, and it has a molecular weight of approximately 229.67 g/mol. The presence of the chlorine atom may enhance its biological activity by influencing the electronic properties of the molecule.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Some derivatives have been noted to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.

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